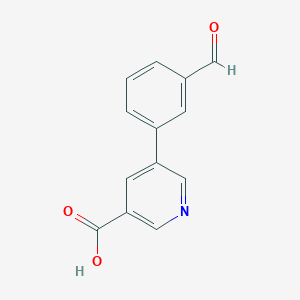
5-(3-Formylphenyl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Formylphenyl)nicotinic acid is an organic compound with the molecular formula C13H9NO3. It is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by the presence of a formyl group attached to the phenyl ring, which is in turn connected to the nicotinic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Formylphenyl)nicotinic acid typically involves the formylation of a suitable precursor. One common method is the Vilsmeier-Haack reaction, where a formyl group is introduced to the aromatic ring using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The reaction is carried out under controlled conditions to ensure the selective formylation of the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is widely used due to its efficiency and scalability. it also produces nitrous oxide as a by-product, which poses environmental challenges .
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Formylphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 5-(3-Carboxyphenyl)nicotinic acid.
Reduction: 5-(3-Hydroxymethylphenyl)nicotinic acid.
Substitution: 5-(3-Nitrophenyl)nicotinic acid.
Wissenschaftliche Forschungsanwendungen
5-(3-Formylphenyl)nicotinic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems, particularly in enzyme inhibition and receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various pharmaceuticals
Wirkmechanismus
The mechanism of action of 5-(3-Formylphenyl)nicotinic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the nicotinic acid moiety can interact with nicotinic acid receptors, influencing various metabolic pathways. These interactions can lead to a range of biological effects, including modulation of lipid metabolism and anti-inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-Fluoro-5-formylphenyl)nicotinic acid
- 5-(3-Formylphenyl)nicotinonitrile
- 2-(5-Formyl-2-methoxybenzylthio)nicotinic acid
Uniqueness
5-(3-Formylphenyl)nicotinic acid is unique due to the specific positioning of the formyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to other similar compounds, it may exhibit distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C13H9NO3 |
|---|---|
Molekulargewicht |
227.21 g/mol |
IUPAC-Name |
5-(3-formylphenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H9NO3/c15-8-9-2-1-3-10(4-9)11-5-12(13(16)17)7-14-6-11/h1-8H,(H,16,17) |
InChI-Schlüssel |
LOXLHDCJOSUCHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=CC(=CN=C2)C(=O)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Methylamino)methyl]quinolin-2-ol hydrochloride](/img/structure/B13558538.png)
![9-(Tert-butyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13558539.png)
![3-(4-Methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B13558545.png)

![4-[(3-Bromophenyl)sulfanyl]-3-cyclopropylbenzonitrile](/img/structure/B13558557.png)
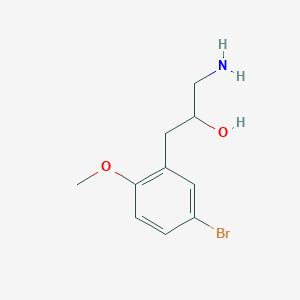
![1-[3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B13558559.png)
![N-[4-(4-sulfanylbutyl)phenyl]acetamide](/img/structure/B13558560.png)
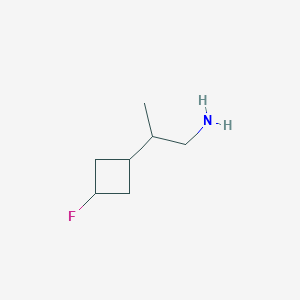

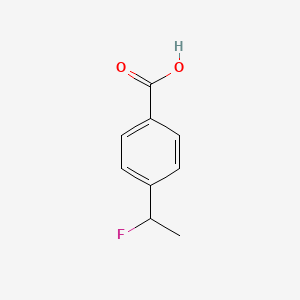
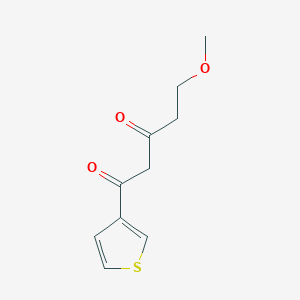

![5-[6-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-3,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B13558598.png)
